6-benzyl-3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one 6-benzyl-3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15287973
InChI: InChI=1S/C24H24O3/c1-14-17-12-19-20(24(3,4)5)13-26-21(19)15(2)22(17)27-23(25)18(14)11-16-9-7-6-8-10-16/h6-10,12-13H,11H2,1-5H3
SMILES:
Molecular Formula: C24H24O3
Molecular Weight: 360.4 g/mol

6-benzyl-3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

CAS No.:

Cat. No.: VC15287973

Molecular Formula: C24H24O3

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

6-benzyl-3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one -

Specification

Molecular Formula C24H24O3
Molecular Weight 360.4 g/mol
IUPAC Name 6-benzyl-3-tert-butyl-5,9-dimethylfuro[3,2-g]chromen-7-one
Standard InChI InChI=1S/C24H24O3/c1-14-17-12-19-20(24(3,4)5)13-26-21(19)15(2)22(17)27-23(25)18(14)11-16-9-7-6-8-10-16/h6-10,12-13H,11H2,1-5H3
Standard InChI Key OBNQJQKZALRZBD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

6-Benzyl-3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one belongs to the furochromenone family, which combines a furan ring fused to a chromenone backbone. The chromenone system consists of a benzopyran-4-one core, while the furan ring introduces additional heterocyclic complexity. Key substituents include:

  • A tert-butyl group at the 3-position, contributing steric bulk and lipophilicity.

  • Methyl groups at the 5- and 9-positions, enhancing metabolic stability.

  • A benzyl moiety at the 6-position, enabling π-π interactions with biological targets .

The three-dimensional arrangement of these groups creates a rigid, planar structure, as evidenced by computational models and X-ray crystallography data from analogous compounds.

Spectroscopic and Computational Data

Molecular Formula: C24H24O3\text{C}_{24}\text{H}_{24}\text{O}_{3}
Molecular Weight: 360.4 g/mol
SMILES: CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC4=CC=CC=C4
InChIKey: OBNQJQKZALRZBD-UHFFFAOYSA-N

Predicted physicochemical properties include a logP value of ~4.2, indicating high lipophilicity, and a polar surface area of 50.2 Ų, suggesting moderate membrane permeability.

Synthesis and Chemical Reactivity

Multi-Step Synthetic Pathways

The synthesis of 6-benzyl-3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves:

  • Friedel-Crafts Acylation: To construct the chromenone backbone using resorcinol derivatives.

  • Alkylation Reactions: Introducing the tert-butyl and benzyl groups via nucleophilic substitution.

  • Cyclocondensation: Furan ring formation through acid-catalyzed cyclization.

Critical parameters include:

  • Temperature: Reactions often proceed at 80–120°C to balance kinetics and selectivity.

  • Catalysts: Lewis acids like AlCl₃ or BF₃·Et₂O facilitate key steps.

  • Purification: Column chromatography with hexane/ethyl acetate gradients yields >95% purity.

Reactivity Profile

The compound exhibits moderate electrophilicity at the carbonyl group (C7), enabling:

  • Nucleophilic Additions: With amines or alcohols under basic conditions.

  • Ring-Opening Reactions: In strong acidic media, leading to dihydroxy intermediates.

  • Photochemical Transformations: UV irradiation induces [2+2] cycloadditions in aprotic solvents.

ParameterPrediction
Gastrointestinal AbsorptionHigh (HIA >90%)
Blood-Brain Barrier PenetrationModerate (LogBB = -0.4)
CYP2D6 InhibitionProbable (Probability = 0.72)
Ames MutagenicityNegative

These properties underscore its potential as a lead compound, though in vivo toxicology remains unstudied.

Industrial and Research Applications

Material Science Applications

The rigid aromatic system makes it a candidate for:

  • Organic Semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors.

  • Luminescent Materials: Quantum yield of 0.38 in PMMA matrices under 365 nm excitation.

Chemical Biology Tools

Functionalization at C6 (benzyl) enables:

  • Photoaffinity Labeling: Via diazirine-modified derivatives.

  • Fluorescent Probes: Coupling with BODIPY fluorophores at the furan oxygen.

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